N-(4-methylbenzyl)-N'-(2-methylphenyl)ethanediamide
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Overview
Description
N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features two aromatic rings, one with a methyl group at the para position and the other with a methyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide typically involves the reaction of 4-methylbenzylamine with 2-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-N’-(2-chlorophenyl)ethanediamide
- N-(4-methylbenzyl)-N’-(2-methoxyphenyl)ethanediamide
- N-(4-methylbenzyl)-N’-(2-nitrophenyl)ethanediamide
Uniqueness
N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with biological targets and varied applications in scientific research.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N'-(2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-9-14(10-8-12)11-18-16(20)17(21)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
FUMBVDFSQQSSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
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